molecular formula C16H20N2O2 B2588352 N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2411275-26-6

N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide

Cat. No.: B2588352
CAS No.: 2411275-26-6
M. Wt: 272.348
InChI Key: IVUJDOLNPIEBLN-UHFFFAOYSA-N
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Description

N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide is a complex organic compound featuring a pyrrolidine ring, a phenylethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields an intermediate tricyclic indole, which can be further modified to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or phenylethyl group using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-11-14-10-16(20)18(12-14)9-8-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUJDOLNPIEBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(=O)N(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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